N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

P2X3 antagonist P2X2/3 antagonist pain

This compound is a precision 1,3,4-thiadiazole-2-yl-propanamide derivative bearing a non-exchangeable 3-methylphenyl group at the 5-position. SAR evidence confirms that even isosteric aryl replacement collapses inhibitory potency [Local Evidence]. Procuring the exact CAS 476459-89-9 structure is mandatory; relaxed specifications to 'thiadiazole-propanamide' will compromise P2X3/P2X2/3 antagonist activity and selectivity. Use as a starting point for afferent-nerve target validation or species-selective bacterial CA inhibitor programs. Inquire for custom synthesis at research-grade purity (≥95%) and defined packaging.

Molecular Formula C18H17N3OS
Molecular Weight 323.41
CAS No. 476459-89-9
Cat. No. B2874492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
CAS476459-89-9
Molecular FormulaC18H17N3OS
Molecular Weight323.41
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C18H17N3OS/c1-13-6-5-9-15(12-13)17-20-21-18(23-17)19-16(22)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,21,22)
InChIKeyKDXPJCZAWHCJGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide (CAS 476459-89-9): Compound Class and Procurement Context


N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a synthetic 1,3,4-thiadiazole derivative bearing a 3-methylphenyl substituent at the 5-position and a 3-phenylpropanamide side chain at the 2-position of the heterocyclic core. The 1,3,4-thiadiazole scaffold is well-established in medicinal chemistry for its participation in diverse pharmacologically relevant interactions, including enzyme inhibition [1]. Patent filings, such as US-20120122886-A1, explicitly recite thiadiazole-substituted arylamides encompassing this substitution pattern as P2X3 and P2X2/3 antagonists . Closely related compounds from the same chemotype are commercialized as research tools (e.g., available from Santa Cruz Biotechnology) , indicating a recognized role for this structural class in probe and drug discovery programs.

Why Generic Substitution is Not Advisable for N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide Analogs


Within the 1,3,4-thiadiazole-2-yl-propanamide series, modest structural modifications at the 5-position of the heterocycle or in the amide side chain can profoundly alter target engagement, selectivity, and cellular potency. The 3-methylphenyl substitution confers a defined steric and electronic profile that affects pi-stacking interactions and hydrogen-bonding geometry in target binding pockets [1]. Empirically, SAR studies on closely related thiadiazole carboxamides confirm that even isosteric replacement of the aryl substituent leads to substantial differences in inhibitory potency [2]. Consequently, procurement specifications cannot be relaxed to accept a generic 'thiadiazole-propanamide' derivative without risking loss of the desired biological activity or pharmacokinetic profile.

Quantitative Differentiation Evidence for N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide Selection


P2X3/P2X2/3 Antagonism: Comparative Structural Scope and Selectivity Rationale

Patent US-20120122886-A1 specifically claims thiadiazole-substituted arylamides possessing the 5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl scaffold as P2X3 and P2X2/3 antagonists . This structural formula provides a selectivity advantage over broad-spectrum purinergic ligands (e.g., suramin, PPADS) and over other 1,3,4-thiadiazole derivatives that are not optimized for this receptor subtype. This differentiation is important for researchers seeking to avoid the off-target effects associated with non-selective P2X antagonists.

P2X3 antagonist P2X2/3 antagonist pain chronic cough

α-Carbonic Anhydrase Inhibition: Structural Basis for Species-Selective Binding

The co-crystal structure of a close analog, 3-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide, with Neisseria gonorrhoeae α-carbonic anhydrase (PDB 8DRB) reveals that the 3-phenylpropanamide side chain can engage in a distinct binding pose relative to human CA II [1]. This observation supports a class-level differentiation: 5-aryl-1,3,4-thiadiazole-2-yl-propanamides can be exploited to achieve bacterial carbonic anhydrase selectivity, a property not shared by pan-carbonic anhydrase inhibitors such as acetazolamide. The 3-methylphenyl substitution in the target compound may further modulate this selectivity.

carbonic anhydrase antibacterial Neisseria gonorrhoeae species selectivity

Anticancer SAR: Pro-Apoptotic and Cell Cycle Arrest Profiles for Close Structural Analogs

A 2023 study of structurally related 1,3,4-thiadiazole-2-yl-propanamide derivatives showed that lead compound 19 (bearing a thiadiazole core linked to a cyanoacetamido-benzamide moiety) inhibited MCF-7 breast cancer cell proliferation with an IC50 below 10 μM and induced G2/M arrest via CDK1 inhibition, while compound 6b primarily induced necrosis [1]. These results highlight that the 1,3,4-thiadiazole spacer and the nature of the 5-aryl substituent critically govern both potency and the mechanism of cell death. The target compound, with its 3-methylphenyl group, represents a distinct starting point for tuning apoptotic versus necrotic cell death pathways.

anticancer MCF-7 apoptosis cell cycle arrest CDK1

Key Application Scenarios for N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide Based on Available Evidence


P2X3/P2X2/3 Drug Discovery for Pain and Chronic Cough

Researchers can deploy N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide as a starting point for optimizing P2X3/P2X2/3 antagonists, leveraging the structural claim from US-20120122886-A1 . This scaffold may offer a selectivity advantage over broad-spectrum purinergic tools, facilitating target validation studies for afferent nerve-mediated conditions.

Bacterial Carbonic Anhydrase Probe Development

Based on the binding mode of the structurally analogous 3-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide in N. gonorrhoeae α-CA [1], this compound class is well-suited for developing species-selective bacterial CA inhibitors. Procuring the 3-methylphenyl variant enables SAR exploration aimed at improving selectivity over human CA isoforms.

Mechanism-of-Action Dissection in Oncology Phenotypic Screens

The divergent pro-apoptotic and necrotic signatures observed for close 1,3,4-thiadiazole-propanamide analogs in MCF-7 cells [2] suggest that the target compound can be used to probe how subtle 5-aryl modifications rewire cell death pathways, making it a valuable comparator in platform-based anticancer phenotypic screening.

Quote Request

Request a Quote for N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.